Home > Products > Screening Compounds P53101 > BTK inhibitor 13
BTK inhibitor 13 -

BTK inhibitor 13

Catalog Number: EVT-12560858
CAS Number:
Molecular Formula: C29H26FN5O3
Molecular Weight: 511.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BTK inhibitor 13 is part of a broader class of compounds known as Bruton's tyrosine kinase inhibitors. These inhibitors can be categorized into two main classes based on their mechanism of action: irreversible inhibitors, which form covalent bonds with the target enzyme, and reversible inhibitors, which bind non-covalently. BTK inhibitor 13 is classified as an irreversible inhibitor, similar to other well-known agents like ibrutinib and acalabrutinib .

Synthesis Analysis

Methods and Technical Details

The synthesis of BTK inhibitor 13 involves several key steps that typically include:

  1. Preparation of Starting Materials: The synthesis begins with the selection of appropriate starting materials, often involving the protection and functionalization of various chemical groups.
  2. Covalent Bond Formation: The irreversible nature of BTK inhibitor 13 is achieved through the formation of a covalent bond with the active site cysteine residue (Cys481) in Bruton's tyrosine kinase.
  3. Purification and Characterization: Following synthesis, the compound undergoes purification processes such as chromatography, followed by characterization using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure .
Molecular Structure Analysis

Structure and Data

The molecular structure of BTK inhibitor 13 can be analyzed through crystallographic studies. It typically exhibits a scaffold that allows for specific interactions within the ATP-binding pocket of Bruton's tyrosine kinase. Key structural features include:

  • Pleckstrin Homology Domain: This domain plays a crucial role in membrane localization and protein-protein interactions.
  • Catalytic Domain: This domain contains the active site where ATP binds, facilitating phosphorylation reactions.

The three-dimensional structure reveals how BTK inhibitor 13 fits into the binding site, providing insights into its selectivity and potency against Bruton's tyrosine kinase .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the mechanism of action for BTK inhibitor 13 primarily focus on its interaction with Cys481 in the active site of Bruton's tyrosine kinase. The key steps include:

  1. Nucleophilic Attack: The thiol group of Cys481 acts as a nucleophile, attacking the electrophilic carbon in the inhibitor.
  2. Formation of a Covalent Complex: This reaction results in a stable covalent bond that effectively inhibits the enzymatic activity of Bruton's tyrosine kinase.

Studies using computational methods have elucidated these reaction pathways, highlighting factors that influence selectivity over other kinases .

Mechanism of Action

Process and Data

The mechanism by which BTK inhibitor 13 exerts its effects involves several critical steps:

  1. Binding to Bruton's Tyrosine Kinase: Upon administration, BTK inhibitor 13 selectively binds to the active site of Bruton's tyrosine kinase.
  2. Inhibition of Phosphorylation: By blocking ATP access to the catalytic site, it prevents phosphorylation events that are essential for B-cell receptor signaling.
  3. Induction of Apoptosis: The inhibition leads to reduced survival signals in malignant B-cells, ultimately triggering programmed cell death.

This mechanism has been validated through various preclinical and clinical studies demonstrating its efficacy in reducing tumor burden in B-cell malignancies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BTK inhibitor 13 exhibits distinct physical and chemical properties that contribute to its pharmacological profile:

  • Molecular Weight: Typically ranges around 400-500 g/mol, allowing for adequate bioavailability.
  • Solubility: Often characterized by moderate solubility in organic solvents, which can be optimized during formulation.
  • Stability: Stability studies indicate that it maintains integrity under physiological conditions but may require specific storage conditions to prevent degradation.

These properties are crucial for determining dosing regimens and formulation strategies for clinical use .

Applications

Scientific Uses

BTK inhibitor 13 has significant applications in both clinical and research settings:

  • Cancer Treatment: Primarily used in treating chronic lymphocytic leukemia and other B-cell malignancies due to its targeted action against Bruton's tyrosine kinase.
  • Research Tool: Serves as a valuable tool for studying B-cell signaling pathways, providing insights into disease mechanisms and potential therapeutic targets.
  • Combination Therapies: Investigated for use in combination with other therapies to enhance efficacy and overcome resistance mechanisms observed with monotherapies.

The ongoing research into BTK inhibitors continues to expand their potential applications beyond oncology, including autoimmune diseases where B-cell activation plays a pivotal role .

Introduction to Bruton's Tyrosine Kinase (BTK) as a Therapeutic Target

Role of BTK in B-Cell Receptor (BCR) Signaling Pathway

BTK is an indispensable component of the B-cell receptor (BCR) signalosome. Upon BCR engagement by antigen, the immunoreceptor tyrosine-based activation motifs (ITAMs) on CD79A/CD79B subunits are phosphorylated by LYN and SYK kinases. SYK then phosphorylates the adaptor protein SLP65 (BLNK), creating docking sites for BTK via its SH2 domain [1] [6] [7]. Once recruited and activated, BTK phosphorylates phospholipase C gamma 2 (PLCγ2), triggering its enzymatic activity. Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3), leading to calcium mobilization and protein kinase C (PKC) activation [1] [6]. This cascade culminates in the activation of three critical downstream pathways:

  • NF-κB Pathway: BTK activates the CARD11-BCL10-MALT1 (CBM) complex, leading to IκB kinase (IKK) activation, degradation of IκB, and nuclear translocation of NF-κB transcription factors. This drives expression of pro-survival and proliferative genes (e.g., BCL-XL) [1] [7].
  • MAPK Pathway: BTK contributes to RAS activation, stimulating the ERK pathway, which regulates cell cycle progression (e.g., via Cyclin D2 induction) and differentiation [1] [3].
  • PI3K/AKT Pathway: BTK cooperates with PI3Kδ, enhancing PIP3 production and AKT activation, promoting cell survival and metabolism [1] [7].Beyond proliferation and survival, BTK mediates B-cell adhesion and migration via integrin α4β1 (VLA-4) and chemokine receptors (CXCR4, CXCR5). BTK inhibition disrupts chemokine-induced migration and tissue homing, explaining the characteristic "redistribution lymphocytosis" observed in patients treated with BTK inhibitors like ibrutinib, where malignant B cells egress from lymphoid tissues into peripheral blood [5] [6].

BTK Dysregulation in Hematological Malignancies

Constitutive or aberrant activation of BTK and its associated signaling pathways is a hallmark of several B-cell malignancies. This dysregulation often stems from chronic active BCR signaling rather than direct BTK mutations:

  • Chronic Lymphocytic Leukemia (CLL)/Small Lymphocytic Lymphoma (SLL): CLL cells exhibit increased surface IgM expression and enhanced BCR responsiveness, often due to autoantigen engagement or microenvironmental signals. BTK is constitutively phosphorylated (active) in CLL lymph nodes, driving survival and proliferation [5] [6] [7].
  • Mantle Cell Lymphoma (MCL): MCL cells frequently rely on BCR signaling and show sensitivity to BTK inhibition. BTK activity supports survival pathways and interactions within the protective lymph node niche [5] [6].
  • Diffuse Large B-cell Lymphoma (DLBCL) - Activated B-cell-like (ABC) subtype: ABC-DLBCL is characterized by chronic active BCR signaling and downstream NF-κB activation. Oncogenic mutations in CD79B (ITAM domain) or CARD11 enhance BCR signaling and create dependence on BTK [6] [7].
  • Waldenström Macroglobulinemia (WM): Most WM cases harbor the MYD88 L265P mutation. This mutation triggers both TLR and BCR signaling pathways, converging on BTK activation, making WM particularly sensitive to BTK inhibition [5] [7].The critical role of BTK in transmitting pro-survival signals within the tumor microenvironment (TME) further underscores its therapeutic relevance. BTK is expressed in tumor-associated macrophages (TAMs) and other myeloid cells within the TME. Inhibition disrupts BCR signaling in malignant B-cells and Fc receptor (FcR) and Toll-like receptor (TLR) signaling in TAMs, thereby modulating pro-tumorigenic cytokine production and impairing immune evasion [1] [6] [7].

Table 2: BTK Inhibitors in Hematological Malignancies (Examples)

Inhibitor NameGenerationBinding MechanismKey Approved Indications (Illustrative)Molecular Specificity Notes
IbrutinibFirstIrreversible covalentCLL/SLL, MCL, WM, MZL, cGVHDInhibits BTK, ITK, TEC, EGFR, JAK3, BMX off-target kinases
AcalabrutinibSecondIrreversible covalentCLL/SLL, MCLHigher BTK selectivity; reduced off-target TEC kinase inhibition
ZanubrutinibSecondIrreversible covalentMCL, WM, CLL/SLLDesigned for high BTK occupancy & selectivity
TirabrutinibSecondIrreversible covalentPCNSL (Japan)High BTK selectivity
PirtobrutinibThirdReversible non-covalentMCL (post-covalent BTKi)Binds BTK independent of C481; active against C481-mutant BTK
OrelabrutinibSecondIrreversible covalentMCL, CLL/SLL (China)Reported high selectivity

BTK Isoforms and Their Implications in Oncogenesis

While BTK was historically considered B-cell restricted, research has identified novel isoforms with significant implications beyond lymphoid malignancies, revealing a broader oncogenic role:

  • p65BTK (Oncogenic Isoform): Discovered in colon cancer, p65BTK is a 65 kDa isoform translated from an alternative transcript containing exon 1b instead of exon 1a (used in full-length p77BTK). This alternative transcription is driven by heterogeneous nuclear ribonucleoprotein K (hnRNPK) binding to the 5' untranslated region (UTR) under regulation by the RAS/MAPK pathway [3]. Crucially, p65BTK lacks most of the N-terminal PH domain. Its expression is:
  • Post-transcriptionally regulated: Dependent on hnRNPK and active ERK1/2. ERK phosphorylates hnRNPK, promoting its cytoplasmic translocation where it binds the p65BTK mRNA 5'UTR, facilitating internal ribosome entry site (IRES)-mediated translation independently of the canonical cap-dependent mechanism [3].
  • Oncogenic Driver: p65BTK exhibits strong transforming activity in vitro and in vivo. It is required for RAS-mediated transformation and is overexpressed in colon carcinoma cell lines and primary tumor tissues, correlating with ERK1/2 activation. Inhibition of p65BTK suppresses growth and survival of colon cancer cells [3].
  • Mechanism: Acts downstream of RAS/MAPK, forming a positive feedback loop. Its expression is induced by active ERK, and p65BTK itself sustains ERK activation, driving proliferation and survival independently of the classical BCR pathway found in B cells.
  • Kinase-Independent (Scaffolding) Functions: Emerging evidence indicates that BTK, including mutant forms resistant to catalytic inhibitors, contributes to oncogenesis beyond its kinase activity. Mutations like C481F/Y/S/R or L528W confer resistance to covalent inhibitors (e.g., ibrutinib) and non-covalent inhibitors (e.g., pirtobrutinib) by disrupting drug binding or altering kinase conformation [9]. Despite losing catalytic activity, these mutants promote cell survival and lymphomagenesis through kinase-independent scaffolding functions:
  • Mediating Protein Complex Assembly: BTK acts as a platform facilitating interactions between key signaling molecules. For example, it mediates assembly and activation of Toll-like receptor 9 (TLR9), vascular cell adhesion protein 1 (VCAM-1), hematopoietic cell kinase (HCK), and integrin-linked kinase (ILK) complexes [9].
  • Sustaining Pro-Survival Signaling: These scaffolding interactions can activate alternative pathways (e.g., NF-κB via TLR9) or enhance integrin signaling (via VCAM-1/ILK), providing bypass mechanisms that allow cancer cells to evade kinase-targeted therapies [9].

Table 3: Key BTK Isoforms and Their Oncogenic Roles

Isoform/FunctionMolecular CharacteristicsExpression ContextOncogenic MechanismTherapeutic Implication
p77BTK (Full-length)659 aa, all 5 domains (PH, TH, SH3, SH2, Kinase)Hematopoietic cells, B-cellsCanonical BCR signaling; B-cell survival/proliferation in malignancies (CLL, MCL, DLBCL)Target of covalent (ibrutinib) & non-covalent (pirtobrutinib) inhibitors
p65BTK~65 kDa, lacks N-terminal PH domain, translated from exon 1b transcriptColon cancer, solid tumorsRAS/MAPK pathway dependency; ERK1/2 activation; required for RAS transformationPotential target in solid tumors (e.g., colon cancer)
Kinase-Independent BTK (Mutant Scaffold)Catalytically inactive mutants (e.g., C481S, L528W)Resistant B-cell malignanciesScaffolding: Facilitates TLR9, VCAM-1, HCK, ILK complex assembly; activates alternative survival pathwaysRequires novel strategies (PROTACs, scaffolding disruptors)

The existence of p65BTK in solid tumors and the kinase-independent scaffolding functions in resistant lymphomas highlight the complexity of BTK biology in cancer. Targeting these isoforms necessitates strategies beyond catalytic inhibition, such as protein degradation (e.g., PROTACs) or disruption of specific protein-protein interactions mediated by the BTK scaffold [9] [10]. This evolving understanding underscores BTK as a versatile oncogenic node whose therapeutic targeting must consider its diverse molecular forms and functions.

Properties

Product Name

BTK inhibitor 13

IUPAC Name

4-cyclopropyl-N-[5-fluoro-2-methyl-3-[5-[2-[methyl(prop-2-enoyl)amino]acetyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]benzamide

Molecular Formula

C29H26FN5O3

Molecular Weight

511.5 g/mol

InChI

InChI=1S/C29H26FN5O3/c1-4-25(37)35(3)14-24(36)22-13-31-28-26(22)27(32-15-33-28)21-11-20(30)12-23(16(21)2)34-29(38)19-9-7-18(8-10-19)17-5-6-17/h4,7-13,15,17H,1,5-6,14H2,2-3H3,(H,34,38)(H,31,32,33)

InChI Key

QLIKETBAAZMMKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)C2=CC=C(C=C2)C3CC3)F)C4=C5C(=CNC5=NC=N4)C(=O)CN(C)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.